molecular formula C19H31ClF3NO3 B605483 Amiselimod hydrochloride CAS No. 942398-84-7

Amiselimod hydrochloride

Cat. No. B605483
M. Wt: 413.91
InChI Key: GEDVJGOVRLHFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809304B2

Procedure details

Compound 1-2 (640 mg) was dissolved in ethanol (15 ml), concentrated hydrochloric acid (3 ml) was added, and the mixture was stirred at 80° C. for 2 hr. The reaction mixture was concentrated, and the residue was washed with diethyl ether to give the object product (492 mg) as white powder.
Name
Compound 1-2
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1([CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])=[C:20]([C:32]([F:35])([F:34])[F:33])[CH:19]=2)[CH2:13][O:12]C(C)(C)[O:10][CH2:9]1)(C)(C)C.[ClH:37]>C(O)C>[ClH:37].[NH2:7][C:8]([CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])=[C:20]([C:32]([F:33])([F:34])[F:35])[CH:19]=1)([CH2:9][OH:10])[CH2:13][OH:12] |f:3.4|

Inputs

Step One
Name
Compound 1-2
Quantity
640 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(COC(OC1)(C)C)CCC1=CC(=C(C=C1)OCCCCCCC)C(F)(F)F)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
the residue was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NC(CO)(CO)CCC1=CC(=C(C=C1)OCCCCCCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 492 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.